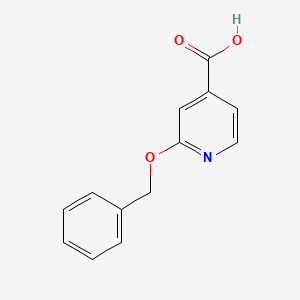

2-(Benzyloxy)isonicotinic acid

概要

説明

2-(Benzyloxy)isonicotinic acid is a compound that can be associated with the field of organic chemistry, particularly involving the synthesis and study of molecular complexes and organometallic compounds. While the provided papers do not directly discuss 2-(Benzyloxy)isonicotinic acid, they do provide insights into closely related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of organotin(IV) carboxylates based on related carboxylic acids has been described, where the benzyl group is a part of the organotin compound [(Bn2Sn)2O2L]2·2C6H6 (1). This compound was synthesized and characterized by various spectroscopic methods and X-ray crystallography diffraction analysis . Although this does not directly pertain to the synthesis of 2-(Benzyloxy)isonicotinic acid, the methodologies such as elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy could be relevant for its synthesis and characterization.

Molecular Structure Analysis

The molecular structure and electronic properties of isonicotinic acid derivatives have been studied using ab initio and density functional theory (DFT) calculations . The paper discusses the conformational analysis and the calculation of molecular properties such as dipole moment, polarizability, and hyperpolarizability. These computational techniques could be applied to 2-(Benzyloxy)isonicotinic acid to predict its molecular structure and stability.

Chemical Reactions Analysis

The formation of molecular complexes involving isonicotinic acid derivatives has been explored, where the intermolecular interactions such as hydrogen bonding play a crucial role . These studies can provide a framework for understanding the reactivity of 2-(Benzyloxy)isonicotinic acid in forming complexes with other molecules, which could be of interest in the development of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical properties such as luminescent properties and the chemical reactivity, including antitumor activities of organotin(IV) carboxylates, have been investigated . These properties are significant when considering the potential applications of 2-(Benzyloxy)isonicotinic acid in various fields. The chemical properties of isonicotinic acid derivatives, as well as their interactions with other molecules, have been supported by computational studies . These insights are valuable for predicting the behavior of 2-(Benzyloxy)isonicotinic acid in different environments and for various applications.

科学的研究の応用

Structure-Activity Relationships in Medicinal Chemistry

2-(Benzyloxy)isonicotinic acid derivatives have been studied for their diverse biological activities, including antimicrobial, antituberculosis, and antioxidant properties. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzazoles ring significantly influences the biological activity of these compounds. For example, Scior et al. (2006) critically reviewed over 200 derivatives of isonicotinic acid hydrazide, highlighting that many compounds undergo partial hydrolysis to isonicotinic acid under in vitro conditions, affecting their antimycobacterial potencies against Mycobacterium tuberculosis (Scior, Garcés-Eisele, 2006).

Antioxidant Activity and Mechanisms

The antioxidant activities of benzoxaborole derivatives, which share structural similarities with 2-(Benzyloxy)isonicotinic acid, have been explored due to their ability to bind hydroxyl compounds. Adamczyk-Woźniak et al. (2009) discussed the wide applications of benzoxaboroles in organic synthesis, their biological activity, and their use as molecular receptors for sugars and glycoconjugates, highlighting their potential in developing new antioxidant agents (Adamczyk-Woźniak et al., 2009).

Bioremediation and Environmental Applications

The application of redox mediators in combination with oxidoreductive enzymes has shown promise in the treatment of organic pollutants, including those related to the chemical class of 2-(Benzyloxy)isonicotinic acid. Husain and Husain (2007) reviewed the enhancement of pollutant degradation efficiency by redox mediators, underscoring the potential of enzymatic approaches in bioremediation efforts to address the recalcitrant nature of some organic compounds (Husain, Husain, 2007).

Synthesis and Chemical Transformations

The synthesis and functionalization of 2-(Benzyloxy)isonicotinic acid derivatives are crucial for their application in various fields. Raut et al. (2020) focused on developing alternative antioxidant and anti-inflammatory agents by synthesizing benzofused thiazole derivatives, which are evaluated for their biological activities. This research underscores the importance of innovative synthetic approaches to access new compounds with significant bioactivity (Raut et al., 2020).

将来の方向性

The future directions in the research of isonicotinic acid derivatives are promising. For instance, isoniazid remains a cornerstone for the treatment of drug-susceptible tuberculosis (TB), and its use is often constrained by higher levels of drug resistance and drug-induced toxicity . Therefore, further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

作用機序

Target of Action

The primary target of 2-(Benzyloxy)isonicotinic acid is likely to be similar to that of its derivative, isoniazid . Isoniazid is an antibiotic used primarily as a tuberculostatic, and it is the treatment of choice for tuberculosis . It is a highly specific agent, active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

2-(Benzyloxy)isonicotinic acid, like isoniazid, is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The result of the action of 2-(Benzyloxy)isonicotinic acid is likely to be similar to that of isoniazid. The inhibition of mycolic acid synthesis leads to a weakening of the bacterial cell wall, resulting in the death of the bacteria . This makes it an effective treatment for tuberculosis.

Action Environment

The action of 2-(Benzyloxy)isonicotinic acid can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the rate of acetylation can vary between individuals, affecting the efficacy of the drug .

特性

IUPAC Name |

2-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIAPHYBVSLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628961 | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467236-25-5 | |

| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

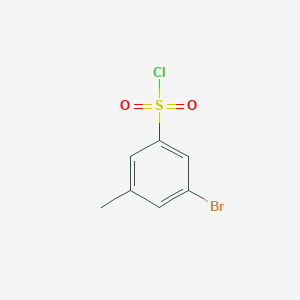

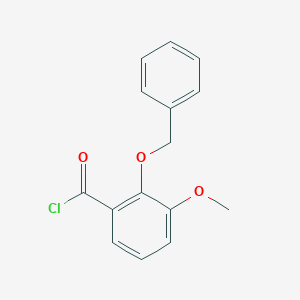

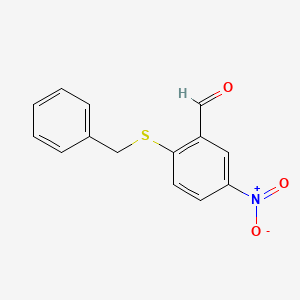

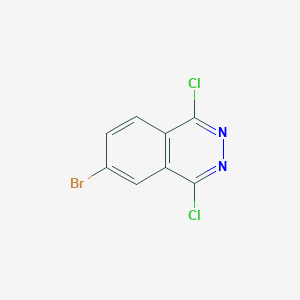

Synthesis routes and methods I

Procedure details

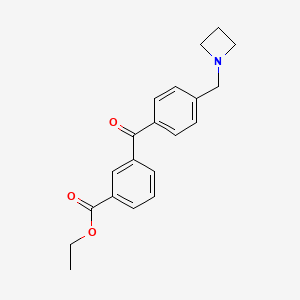

Synthesis routes and methods II

Procedure details

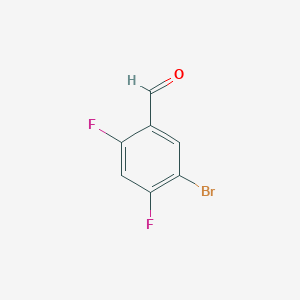

Synthesis routes and methods III

Procedure details

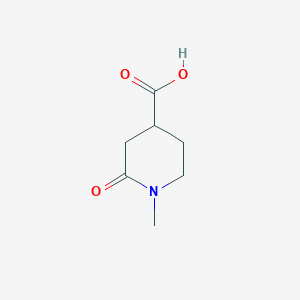

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。